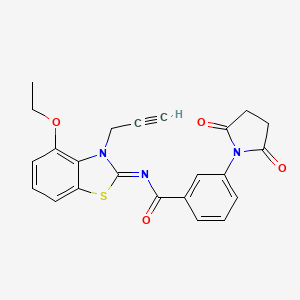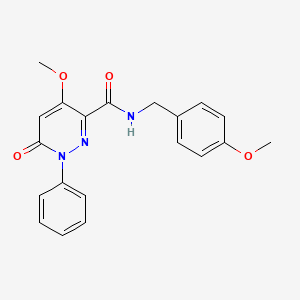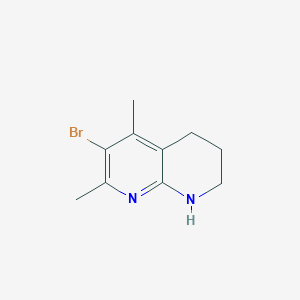
6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound . It is a derivative of naphthyridine, a class of heterocyclic compounds that have diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular structure of 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is derived from the naphthyridine core, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
The reactivity of 1,8-naphthyridines has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . The bromination reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline is a related reaction that can afford a new heterocyclic compound .Aplicaciones Científicas De Investigación
Anticancer Properties
1,6-Naphthyridines, which are structurally similar to the compound , have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines, and their anticancer activity has been correlated using structure–activity relationship (SAR) along with molecular modeling studies .
Anti-HIV Activity
1,6-Naphthyridines have also been found to have anti-HIV properties . This suggests that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” could potentially be used in the development of new antiviral drugs.
Antimicrobial Activity
The antimicrobial activity of 1,6-Naphthyridines has been reported . This could mean that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” might have potential applications in the treatment of various bacterial infections.
Analgesic Properties
1,6-Naphthyridines have been found to have analgesic properties . This suggests that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” could potentially be used in the development of new pain relief medications.
Anti-inflammatory Activity
1,6-Naphthyridines have been found to have anti-inflammatory properties . This suggests that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” could potentially be used in the development of new anti-inflammatory drugs.
Antioxidant Activity
1,6-Naphthyridines have been found to have antioxidant properties . This suggests that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” could potentially be used in the development of new antioxidant supplements.
Cardiovascular Applications
1,5-Naphthyridines, which are structurally similar to the compound , have been found to have applications in cardiovascular diseases . This suggests that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” could potentially be used in the treatment of various cardiovascular conditions.
Central Nervous System Applications
1,5-Naphthyridines have been found to have applications in the treatment of central nervous system diseases . This suggests that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” could potentially be used in the development of new treatments for various neurological conditions.
Direcciones Futuras
The future directions in the study of 1,8-naphthyridines, including 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . The wide applicability of these compounds in medicinal chemistry and materials science makes them a significant area of interest for the synthetic community .
Propiedades
IUPAC Name |
6-bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJRQDRKERDWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=NC(=C1Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(7-Bromobenzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2470019.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2470021.png)

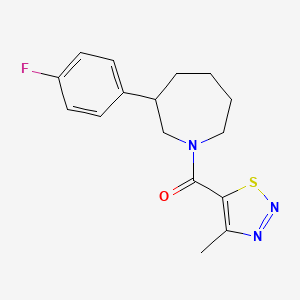
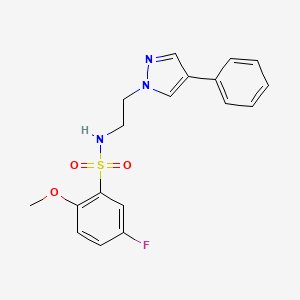

![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)
![N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2470033.png)
![N~6~,N~6~-dimethyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2470034.png)
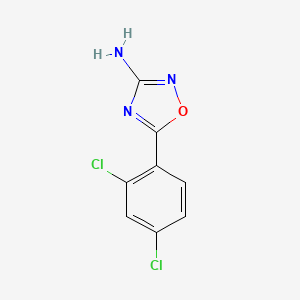
![3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2470037.png)
